N,N'-Diisopropylacetimidamide

Übersicht

Beschreibung

Facile Synthesis and Functionalization

The synthesis of N,N'-Diisopropylacetimidamide derivatives and related compounds has been explored through various methods. For instance, the copolymerization of N-isopropylacrylamide with aldehyde functional monomers has been successfully performed, leading to high yields and demonstrating a synthetic strategy with high functional group tolerance . This approach allows for the creation of temperature-responsive materials without the need for protecting groups. Similarly, the synthesis of poly(N-isopropylacrylamide)-lipid conjugates has been described, which involves activating poly(N-isopropylacrylamide) with dicyclohexylcarbodiimide/N-hydroxysuccinimide to form an active ester, subsequently used to create amphiphilic conjugates .

Molecular Structure and Reactivity

The molecular structure of related compounds has been a subject of interest. For example, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, has been determined, revealing a trans conformation of the planar hydroxamate groups . This structure contrasts with previously characterized hydroxamic acids and is stabilized by strong intermolecular hydrogen bonds. Additionally, the conformational structure of N-isopropylacetamide has been studied using NMR spectroscopy with lanthanide shift reagents, identifying stable conformers and their spatial arrangements .

Chemical Reactions and Mechanisms

N,N'-Diisopropylacetimidamide and its analogs exhibit interesting reactivity patterns. For instance, N,N'-Disubstituted phenylpropiolamidines, synthesized from phenylacetylene and carbodiimides, show inertness toward nucleophiles in neutral or basic media but are reactive in acidic conditions, leading to various heterocyclic compounds . The reactivity of sodium diisopropylamide in tetrahydrofuran has been studied, demonstrating its effectiveness in the metalation of dienes and isomerization of alkenes . Furthermore, the synthesis and oxidative degradation of N,N-diisopropylaminomethyllithium have been explored, along with its use in creating organoaluminum and -gallium derivatives .

Physical and Chemical Properties

The physical and chemical properties of N,N'-Diisopropylacetimidamide derivatives are influenced by their molecular structure. The stimuli-responsive properties of conjugates of N-isopropylacrylamide-co-acrylic acid oligomers with various amino acids have been investigated, revealing changes in lower critical solution temperatures (LCSTs) depending on the pH and peptide conjugation . The synthesis of new diacid monomers and poly(amide-imide)s has been conducted to study the structure-property relationship, showing excellent solubility and thermal stability, which are attributed to the presence of flexible groups and isopropylidene units in the polymer backbone .

Applications and Case Studies

The application potential of N,N'-Diisopropylacetimidamide derivatives in various fields has been highlighted. For example, the synthesis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported, with its structure elucidated and anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor . This showcases the relevance of such compounds in medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

-

Chemical Reactivity of N,N-Dimethylenamino Ketones

- Field : Organic Chemistry

- Application : N,N-Dimethylenamino ketones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : These N,N-Dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

-

Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide

- Field : Organic and Bioorganic Chemistry

- Application : N,N-Dimethylformamide and N,N-Dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under different experimental conditions .

- Method : They participate in a number of processes and serve as a source of various building blocks .

- Results : The review mainly highlights the corresponding literature published over the last years .

-

Fluorescent Biological Labels

-

Drug and Gene Delivery

-

Green Synthesis Route

- Field : Biological Science

- Application : The green synthesis route has gained enormous attention worldwide as this domain independently emerged as one of the most promising scientific solutions for various technological challenges due to its consistency, reliability, and cost-effectiveness with wide applications in the areas of medical sciences, biotechnology, pharmaceuticals, material science, and bioelectronics .

- Method & Results : The specific methods of application or experimental procedures and the results are not mentioned in the source .

-

Bio detection of Pathogens

-

Detection of Proteins

-

Medicinal and Industrial Applications of N-Containing Heterocycles

- Field : Organic Chemistry

- Application : Nitrogen-containing heterocycles constitute an important division of organic chemistry. The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application .

- Method & Results : The specific methods of application or experimental procedures and the results are not mentioned in the source .

Eigenschaften

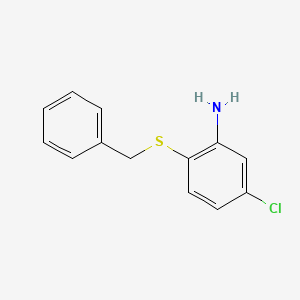

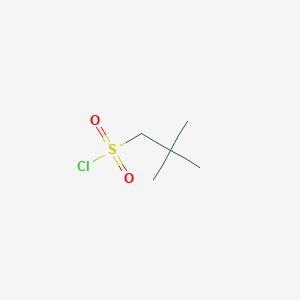

IUPAC Name |

N,N'-di(propan-2-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCZCVFOEPCWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458602 | |

| Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diisopropylacetimidamide | |

CAS RN |

106500-93-0 | |

| Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)